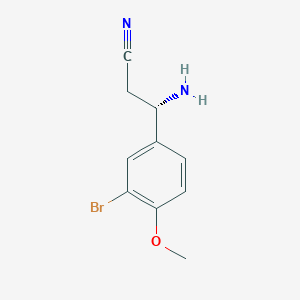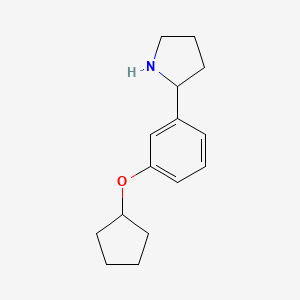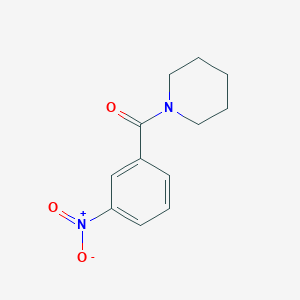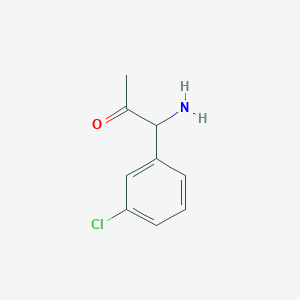
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a propynyl group at the 4-position and a trimethylstannyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Substitution Reaction: A propynyl group is introduced at the 4-position of the pyridine ring through a substitution reaction. This can be achieved using a suitable propynylating agent under controlled conditions.
Stannylation: The introduction of the trimethylstannyl group at the 2-position is carried out using a stannylating reagent such as trimethyltin chloride. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be used to modify the stannyl group or the pyridine ring.
Substitution: The propynyl and stannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine involves its interaction with molecular targets and pathways within a given system. The propynyl and stannyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
類似化合物との比較
Similar Compounds
Trimethyl(prop-1-yn-1-yl)silane: Similar in structure but with a silicon atom instead of tin.
4-(Prop-1-yn-1-yl)aniline: Features an aniline group instead of a pyridine ring.
Other Organotin Compounds: Various organotin compounds with different substituents and functional groups.
Uniqueness
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is unique due to the combination of the propynyl and trimethylstannyl groups on a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
1260215-33-5 |
|---|---|
分子式 |
C11H15NSn |
分子量 |
279.95 g/mol |
IUPAC名 |
trimethyl-(4-prop-1-ynylpyridin-2-yl)stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-2-3-8-4-6-9-7-5-8;;;;/h4-6H,1H3;3*1H3; |
InChIキー |
LGIYVLMZTDUSDH-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC(=NC=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)


![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)




![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)


![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
